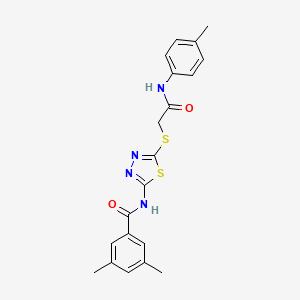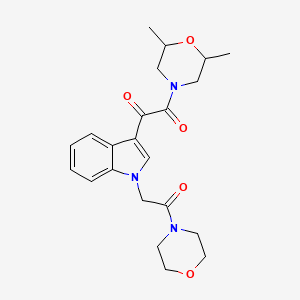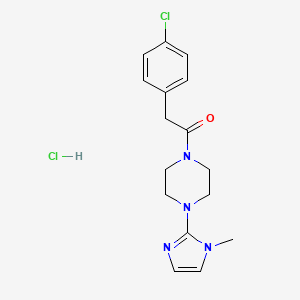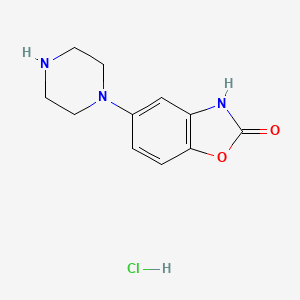![molecular formula C18H15N5O5S2 B2427291 N-(5-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazol-3-carboxamid CAS No. 1219912-89-6](/img/structure/B2427291.png)
N-(5-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiadiazol-2-yl group, and a cyclopropylisoxazole-3-carboxamide group .
Wissenschaftliche Forschungsanwendungen
Detektion von Schwermetallionen
Die Verbindung wurde als Ligand für die empfindliche und selektive Detektion des krebserregenden Schwermetallions Blei (Pb²⁺) eingesetzt. Forscher synthetisierten edle Liganden auf Basis dieser Verbindung und charakterisierten sie mit spektroskopischen Techniken wie ¹H-NMR, ¹³C-NMR, FTIR und UV-Vis-Spektroskopie. Die Kristallstrukturen wurden mit Einkristall-Röntgenbeugung analysiert. Anschließend wurde ein Pb²⁺-Sensor entwickelt, indem eine dünne Schicht der Verbindung auf eine gläserne Kohlenstoffelektrode (GCE) aufgebracht wurde, die mit der leitfähigen Polymermatrix Nafion (NF) modifiziert wurde. Der Sensor zeigte eine beeindruckende Empfindlichkeit mit einer berechneten Empfindlichkeit von 2220,0 pA μM⁻¹ cm⁻², einer Quantifizierungsgrenze (LOQ) von 320,0 mM und einer Nachweisgrenze (LOD) von 96,0 pM .
Antitumoraktivität
Derivate dieser Verbindung wurden synthetisiert und auf ihre Antitumoraktivitäten gegen verschiedene Krebszelllinien, einschließlich HeLa, A549 und MCF-7, untersucht. Einige dieser Derivate zeigten potente Wachstumsinhibitionseigenschaften mit IC50-Werten, die im Allgemeinen unter 5 μM liegen .
Antikonvulsive Eigenschaften
N-substituierte Derivate dieser Verbindung wurden entworfen, synthetisiert und auf ihre antikonvulsive Aktivität getestet. Die Bewertung erfolgte gegen maximalen Elektroschock (MES) und subkutanes Pentylen-tetrazol (scPTZ). Diese Derivate könnten vielversprechend für die Behandlung von Epilepsie und verwandten Erkrankungen sein .
Kristallographie und Strukturanalyse
Die Kristallstruktur einer verwandten Verbindung, Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)acetonitril, wurde untersucht. Kristallographische Daten und Atomkoordinaten wurden berichtet, die Einblicke in seine molekulare Anordnung und Bindungsmuster liefern .
Zukünftige Richtungen
The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide” could be a subject of future research. It could be further investigated for its potential biological activities, such as anticonvulsant or anti-angiogenic activity . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized .
Wirkmechanismus
Target of Action
Compounds with similar structures have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell function, leading to cell death.
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and division, given its potential antitumor activity .
Pharmacokinetics
The metabolism and excretion of the compound would likely depend on its chemical structure and the specific enzymes present in the body .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell growth and the induction of cell death in cancer cells . This could potentially lead to a decrease in tumor size and potentially halt the progression of the disease.
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. More research is needed to fully understand these influences .
Biochemische Analyse
Biochemical Properties
The compound N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has shown potent growth inhibition properties against human cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation .
Cellular Effects
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit VEGFR1, indicating its potential role in angiogenesis .
Temporal Effects in Laboratory Settings
The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function . More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models
Eigenschaften
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c24-15(19-10-3-4-12-14(5-10)27-8-26-12)7-29-18-22-21-17(30-18)20-16(25)11-6-13(28-23-11)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPSODLMGGFNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)
![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)
![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)




![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2427225.png)
![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)
![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)

![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)